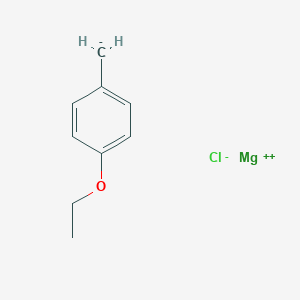

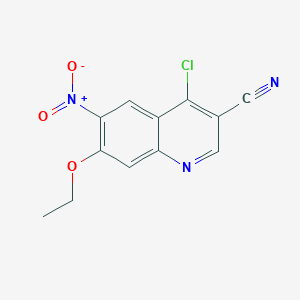

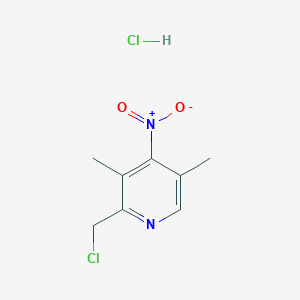

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Overview

Description

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline (4-CECN) is a synthetic organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-CECN is also used in the development of new materials, such as thin films and nanomaterials. It has been studied extensively for its potential as an anti-cancer agent and as an inhibitor of the enzyme acetylcholinesterase.

Scientific Research Applications

Repurposing Chloroquine Derivatives

- Chloroquine (CQ) and its derivatives have been explored beyond their antimalarial use, revealing biochemical properties that could repurpose them for managing various diseases. Research has identified the need to explore the distinct effects of CQ enantiomers and other structural analogs to maximize their therapeutic potential, particularly in cancer therapy (Njaria et al., 2015).

Immunomodulatory Effects

- Chloroquine and hydroxychloroquine, both 4-aminoquinoline compounds, are recognized for their immunosuppressive activity, which is thought to contribute to their efficacy in treating autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis. This highlights their role in reducing T-cell and B-cell hyperactivity and pro-inflammatory cytokine expression (Taherian et al., 2013).

Antioxidant Properties

- The study of antioxidants like ethoxyquin, which shares structural similarities with quinoline derivatives, underscores the importance of such compounds in protecting valuable unsaturated fatty acids in fish meal, demonstrating the broader applications of quinoline compounds in food preservation and safety (de Koning, 2002).

Molecular Mechanisms in Cancer Therapy

- Insights into 8-hydroxyquinolines highlight their significant biological activities and potential in developing broad-spectrum therapeutic agents for various diseases, including cancer and neurodegenerative disorders. The metal chelation properties of these compounds further enhance their therapeutic applications, suggesting that structural analogs of quinoline might share these beneficial properties (Gupta et al., 2021).

Mechanism of Action

Target of Action

It is used in the synthesis of the antitumor agent, neratinib , which is known to inhibit epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases .

Mode of Action

As a precursor to neratinib, it may contribute to the inhibition of egfr and her-2 kinases, which are involved in cell proliferation and survival .

Biochemical Pathways

As a precursor to neratinib, it may indirectly affect the pathways regulated by egfr and her-2 kinases, including cell proliferation, survival, and differentiation .

Pharmacokinetics

As a precursor to neratinib, it may contribute to the pharmacokinetic profile of the final drug .

Result of Action

As a precursor to neratinib, it may contribute to the inhibition of egfr and her-2 kinases, leading to decreased cell proliferation and survival .

Action Environment

As a precursor to neratinib, it may contribute to the drug’s sensitivity to environmental factors such as ph, temperature, and the presence of other substances .

properties

IUPAC Name |

4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O3/c1-2-19-11-4-9-8(3-10(11)16(17)18)12(13)7(5-14)6-15-9/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCUBEZCMHJCMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451854 | |

| Record name | 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214476-09-2 | |

| Record name | 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)

![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)